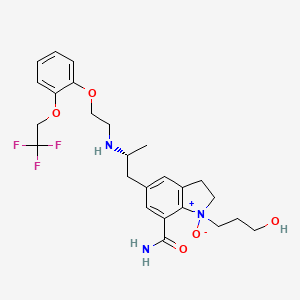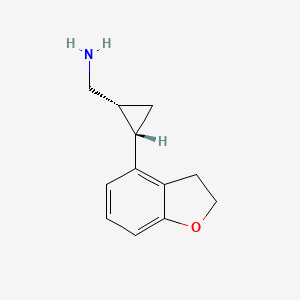
(1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine is a chiral compound with a unique structure that includes a cyclopropane ring and a benzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine typically involves asymmetric cyclopropanation reactions. One pilot-scale synthesis involves the use of styrene as a limiting reagent in an asymmetric cyclopropanation process . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can occur at the cyclopropane ring or the benzofuran moiety.
Substitution: Substitution reactions can take place at various positions on the benzofuran ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives, while reduction can produce cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly melatonin receptors.
Medicine: Investigated for its potential as a melatonin receptor agonist, which could have implications in treating sleep disorders and other conditions.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with melatonin receptors. By binding to these receptors, it can mimic the action of melatonin, a hormone that regulates sleep-wake cycles. The molecular targets include melatonin receptor subtypes MT1 and MT2, and the pathways involved are related to the regulation of circadian rhythms and sleep.
Vergleich Mit ähnlichen Verbindungen
- (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide
- (1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxamide
Comparison: Compared to these similar compounds, (1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine is unique due to its specific stereochemistry, which can influence its binding affinity and activity at melatonin receptors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
[(1R,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11-/m0/s1 |
InChI-Schlüssel |
FXYHNSKFBUUONP-KWQFWETISA-N |
Isomerische SMILES |
C1COC2=CC=CC(=C21)[C@H]3C[C@H]3CN |
Kanonische SMILES |
C1COC2=CC=CC(=C21)C3CC3CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
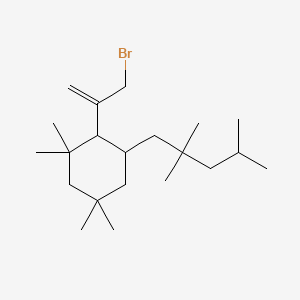
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)
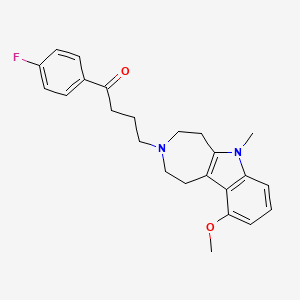
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
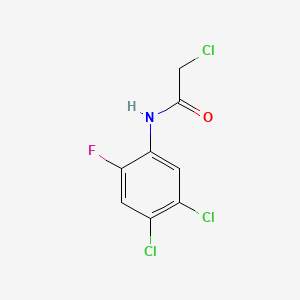
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
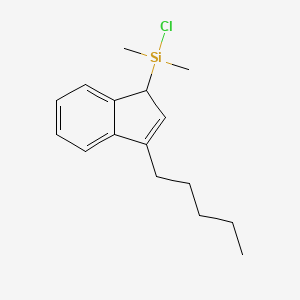
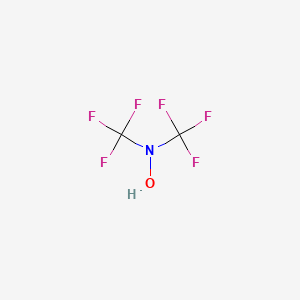
![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
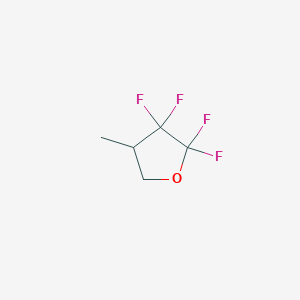
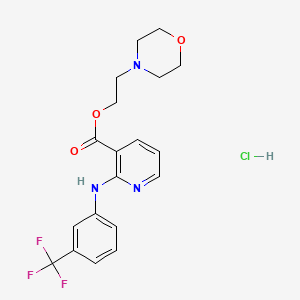
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
